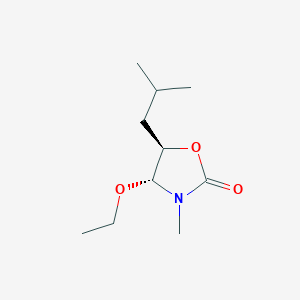
Alcohols, C13-15-branched and linear, butoxylated ethoxylated
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alcohols, C13-15-branched and linear, butoxylated ethoxylated are a class of nonionic surfactants commonly used in various industrial and consumer applications. These compounds are synthesized by ethoxylation and butoxylation of alcohols derived from natural fats and oils, resulting in molecules with both hydrophilic (water-loving) and hydrophobic (oil-loving) properties.
Synthetic Routes and Reaction Conditions:
Ethoxylation: The process begins with the ethoxylation of alcohols derived from natural fats and oils. This involves reacting the alcohol with ethylene oxide in the presence of a catalyst, typically at elevated temperatures and pressures.
Butoxylation: Following ethoxylation, the resulting ethoxylated alcohols are further reacted with butylene oxide to introduce butoxy groups into the molecule. This step is also conducted under controlled conditions to ensure the desired degree of butoxylation.
Industrial Production Methods: The industrial production of these compounds involves large-scale reactors where the ethoxylation and butoxylation reactions are carried out. The process is carefully monitored to achieve consistent product quality and performance. The final product is purified to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: These compounds can be reduced to form alkanes or alkenes.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various reagents and conditions are employed depending on the specific substitution reaction desired.
Major Products Formed:
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted alcohols, ethers, and esters.
科学研究应用
Chemistry: These compounds are used as surfactants in chemical synthesis, aiding in the solubilization of hydrophobic compounds in aqueous solutions. Biology: In biological research, they are employed as detergents in protein purification and cell lysis. Medicine: Alcohols, C13-15-branched and linear, butoxylated ethoxylated are used in pharmaceutical formulations as emulsifiers and solubilizers. Industry: They are widely used in the production of personal care products, household cleaners, and industrial detergents due to their excellent emulsifying and foaming properties.
作用机制
The mechanism by which these compounds exert their effects involves the interaction of their hydrophilic and hydrophobic regions with different substrates. The ethoxylated and butoxylated groups enhance the solubility of hydrophobic compounds in water, while the hydrophobic alkyl chains interact with oils and greases, facilitating their removal.
Molecular Targets and Pathways Involved:
Surfactant Activity: The primary action is based on their ability to reduce surface tension, allowing for better wetting and spreading of liquids.
Emulsification: They help in forming and stabilizing emulsions by reducing the interfacial tension between immiscible liquids.
相似化合物的比较
Alcohols, C13-15-branched and linear, ethoxylated: These compounds are similar but lack the butoxylation step, resulting in different solubility and emulsifying properties.
Alcohols, C13-15-branched and linear, propoxylated ethoxylated: These compounds have propoxylated groups instead of butoxylated groups, leading to variations in their performance characteristics.
Uniqueness: Alcohols, C13-15-branched and linear, butoxylated ethoxylated are unique in their combination of ethoxylation and butoxylation, which provides a balance of hydrophilic and hydrophobic properties that is not found in other similar compounds. This makes them particularly effective in applications requiring both water solubility and oil solubility.
属性
CAS 编号 |
111905-53-4 |
|---|---|
分子式 |
C7H12N2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



